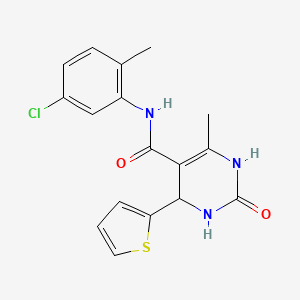![molecular formula C14H7Cl2F3N2O3 B4895393 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity and has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide in lab experiments is its ability to inhibit the activity of PARP-1 without affecting other enzymes. This makes it a useful tool for studying the role of PARP-1 in various cellular processes. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide. One area of interest is in the development of more selective PARP-1 inhibitors that have fewer side effects. Additionally, there is interest in studying the potential of this compound as a treatment for neurodegenerative diseases. Finally, there is potential for this compound to be used in combination with other drugs to enhance their effectiveness in treating cancer and other diseases.
Synthesemethoden
The synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide can be achieved through a multi-step process. The starting materials are 2-chloro-5-nitrobenzoic acid and 4-chloro-3-(trifluoromethyl)aniline. The first step involves the conversion of 2-chloro-5-nitrobenzoic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to give the desired product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide has been found to have a variety of scientific research applications. One of the most notable applications is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2O3/c15-11-4-2-8(21(23)24)6-9(11)13(22)20-7-1-3-12(16)10(5-7)14(17,18)19/h1-6H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGZMXAEBZECCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B4895315.png)
![3-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B4895332.png)
![3-iodo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4895344.png)
![2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4895363.png)
![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)


![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)
![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)
